molecular formula C9H10O2 B051852 p-Tolylacetic acid CAS No. 622-47-9

p-Tolylacetic acid

Cat. No. B051852
CAS RN: 622-47-9
M. Wt: 150.17 g/mol
InChI Key: GXXXUZIRGXYDFP-UHFFFAOYSA-N
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Patent
US04814494

Procedure details

In the like manner as Example 1, 26.4 g of p-methylphenylacetaldehyde as an aldehyde and 2.3 g of sulfuric acid were used. The oxidation was done by using 125 g of 12% aqueous solution of sodium hypochlorite at temperatures of -10° to -12° C., which was followed by the hydrogenation to obtain p-methylphenylacetic acid.
Quantity
26.4 g
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH:9]=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)(O)[OH:12].Cl[O-].[Na+]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:12])=[O:10])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)CC=O
Step Two
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at temperatures of -10° to -12° C., which

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.